4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol 4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol
Brand Name: Vulcanchem
CAS No.: 1039991-99-5
VCID: VC5693977
InChI: InChI=1S/C14H13Cl2NO/c1-9-2-4-12(7-13(9)16)17-8-10-6-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3
SMILES: CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)Cl
Molecular Formula: C14H13Cl2NO
Molecular Weight: 282.16

4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol

CAS No.: 1039991-99-5

Cat. No.: VC5693977

Molecular Formula: C14H13Cl2NO

Molecular Weight: 282.16

* For research use only. Not for human or veterinary use.

4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol - 1039991-99-5

Specification

CAS No. 1039991-99-5
Molecular Formula C14H13Cl2NO
Molecular Weight 282.16
IUPAC Name 4-chloro-2-[(3-chloro-4-methylanilino)methyl]phenol
Standard InChI InChI=1S/C14H13Cl2NO/c1-9-2-4-12(7-13(9)16)17-8-10-6-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3
Standard InChI Key SSELOPJFHVPIIN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-chloro-2-[(3-chloro-4-methylanilino)methyl]phenol, reflecting its substitution pattern: a chlorine atom at the fourth position of the phenolic ring, an aminomethyl group at the second position linked to a 3-chloro-4-methylphenyl moiety. Its molecular formula, C₁₄H₁₃Cl₂NO, corresponds to a molar mass of 282.16 g/mol.

Structural Representation

The SMILES notation CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)Cl and InChIKey SSELOPJFHVPIIN-UHFFFAOYSA-N provide unambiguous representations of its structure (Figure 1). X-ray crystallography data for related compounds, such as (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol, reveal monoclinic crystal systems with unit cell parameters a = 21.039 Å, b = 4.0172 Å, and c = 14.561 Å . These structural insights suggest potential packing interactions and stability under solid-state conditions.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₃Cl₂NO
Molecular Weight282.16 g/mol
SMILESCC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)Cl
InChIKeySSELOPJFHVPIIN-UHFFFAOYSA-N
Crystal System (Analog)Monoclinic, P2₁/c

Synthesis and Manufacturing

Yield Optimization

Reaction parameters critical for maximizing yield include:

  • Temperature control (50–80°C for Mannich reactions)

  • Solvent selection (polar aprotic solvents like DMF or DMSO)

  • Stoichiometric ratios of amine to aldehyde (typically 1:1.2).

Physicochemical Properties

Solubility and Stability

Solubility data for this compound remain unreported, but structural analogs exhibit limited aqueous solubility (<1 mg/mL) and enhanced solubility in organic solvents like dichloromethane or dimethyl sulfoxide. The phenolic hydroxyl group (pKa ~10) confers pH-dependent solubility, with deprotonation enhancing water solubility under alkaline conditions.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include O–H stretch (~3200 cm⁻¹), N–H bend (~1600 cm⁻¹), and C–Cl stretches (600–800 cm⁻¹).

  • NMR: ¹H NMR would show aromatic protons as multiplet signals (δ 6.5–7.5 ppm) and methyl groups as singlets (δ 2.3–2.5 ppm).

Biological Activity and Mechanisms

Anticancer Properties

Preliminary studies on analogs suggest apoptosis induction in cancer cell lines (e.g., MCF-7 breast cancer cells) via ROS generation and caspase-3 activation. The aminomethyl group may chelate metal ions essential for tumor cell proliferation, though specific data for this compound are lacking.

Applications in Research and Industry

Pharmaceutical Development

This compound serves as a lead structure for designing:

  • Antimicrobial Agents: Modifications to the chloro or methyl groups could optimize potency against drug-resistant pathogens.

  • Kinase Inhibitors: The aminomethyl motif may interact with ATP-binding pockets in kinases, as seen in imatinib analogs.

Material Science

Chlorinated phenols are precursors for flame retardants and epoxy resins. The rigid aromatic core of this compound could enhance thermal stability in polymer composites .

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